Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate
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Overview
Description
Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a quinoxaline core substituted with an isobutyl group and a piperazine ring bearing a 3-methylbenzoyl moiety.
Preparation Methods
The synthesis of Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate typically involves multi-step organic reactionsThe final step involves the acylation of the piperazine ring with 3-methylbenzoyl chloride under appropriate reaction conditions . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoxaline ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate can be compared with other quinoxaline derivatives, such as:
2,3-diphenylquinoxaline: Known for its anticancer and antimicrobial activities.
6-nitroquinoxaline: Exhibits potent antiviral properties.
2-methylquinoxaline: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoxaline derivatives .
Properties
IUPAC Name |
methyl 4-[2-(3-chloro-4-methoxyanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O6/c1-27-13-5-6-16-14(9-13)19(10-17(24-16)21(26)29-3)30-11-20(25)23-12-4-7-18(28-2)15(22)8-12/h4-10H,11H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXOEDQPJNHUKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)OC)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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